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Compound of Interest

Compound Name: LAS17

Cat. No.: B10831071

Get Quote

Technical Support Center: Las17 Purification
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in overcoming

common challenges encountered during the purification of the Las17 protein.

Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying the full-length Las17 protein?

A1: Purifying full-length Las17 can be challenging due to several factors. Its large size and

multi-domain structure, including a proline-rich region, can lead to expression issues,

insolubility, and a high propensity for aggregation. Furthermore, Las17 is involved in numerous

protein-protein interactions within the cell, which can result in the co-purification of

contaminants.

Q2: Which expression system is recommended for Las17?

A2: Saccharomyces cerevisiae (yeast) is a common expression system for Las17 as it is its

native organism, which can aid in proper folding and post-translational modifications. However,
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recombinant expression in E. coli is also frequently used, particularly for purifying specific

domains of the protein.

Q3: What affinity tags are suitable for Las17 purification?

A3: Both Glutathione S-transferase (GST) and polyhistidine (His-tag) are commonly used for

the affinity purification of Las17 and its fragments. The choice between them may depend on

the specific experimental context, including the desired purity and the downstream application.

A dual-tagging approach (e.g., N-terminal GST and C-terminal His-tag) can be employed to

ensure the purification of full-length, intact protein.[1]

Q4: How can I prevent the degradation of Las17 during purification?

A4: Protein degradation is a common issue, especially for large, multi-domain proteins like

Las17.[2] To minimize degradation, it is crucial to work quickly and at low temperatures (4°C)

throughout the purification process.[3] The addition of a broad-spectrum protease inhibitor

cocktail to all buffers is essential.[3][4] Using a protease-deficient expression host strain can

also be beneficial.

Q5: My Las17 protein is aggregating. What can I do?

A5: Aggregation is a significant problem for Las17, partly due to its proline-rich domains. To

mitigate aggregation, consider the following strategies:

Optimize Buffer Conditions: Ensure the buffer pH is at least one unit away from Las17's

isoelectric point (pI ~9.72). Maintain an appropriate ionic strength (e.g., 150-500 mM NaCl)

to minimize electrostatic interactions.

Use Additives: The amino acid proline has been shown to inhibit protein aggregation by

binding to folding intermediates. Including stabilizing additives like glycerol (10-20%), L-

arginine (50-500 mM), or non-denaturing detergents can also be effective.

Lower Expression Temperature: Reducing the expression temperature during cell culture can

promote proper folding and reduce the formation of insoluble protein.
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Issue 1: Low Yield of Purified Las17
Possible Cause Suggested Solution

Poor Protein Expression

Optimize expression conditions (e.g., inducer

concentration, induction time and temperature).

Codon optimization for the expression host may

also improve yields.

Protein in Insoluble Fraction

Lower the expression temperature and induction

time. Use a solubility-enhancing fusion tag like

Maltose Binding Protein (MBP). Perform a trial

purification under denaturing conditions to see if

the protein is in inclusion bodies.

Inefficient Binding to Affinity Resin

Ensure the affinity tag is accessible; if a His-tag

is suspected to be buried, perform a trial

purification under denaturing conditions. For

GST-tags, ensure that the sonication was not

too harsh, as this can alter the conformation of

the GST moiety. Increase the incubation time of

the lysate with the resin.

Premature Elution

For His-tagged proteins, ensure the wash buffer

does not contain an excessively high

concentration of imidazole. For GST-tagged

proteins, ensure the wash buffer has an

appropriate salt concentration to minimize non-

specific interactions without eluting the target

protein.

Issue 2: Co-purification of Contaminants
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Possible Cause Suggested Solution

Interaction with Cellular Proteins

Las17 is known to interact with proteins like

Sla1 and Lsb1/2. Increase the salt concentration

in the wash buffer (e.g., up to 500 mM NaCl) to

disrupt ionic interactions. Include a non-ionic

detergent (e.g., 0.1% Triton X-100 or Tween 20)

in the wash buffer to reduce non-specific

hydrophobic interactions.

Non-specific Binding to Resin

For His-tagged proteins, add a low

concentration of imidazole (10-20 mM) to the

lysis and wash buffers to reduce the binding of

contaminating proteins. For GST-tagged

proteins, ensure adequate washing steps are

performed.

Nucleic Acid Contamination

Treat the cell lysate with DNase I and RNase A

to digest nucleic acids, which can otherwise

interact with Las17 and other proteins.

Ineffective Washing

Increase the volume and number of wash steps.

A step-gradient wash with increasing

concentrations of a competing agent (e.g.,

imidazole for His-tags) can be effective.

Quantitative Data Summary
Note: The following tables present typical, illustrative data for the purification of a GST-tagged

Las17 protein from a 1-liter yeast culture. Actual results may vary.

Table 1: Purification Yield at Each Step
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Purification Step Total Protein (mg) Las17 (mg) Yield (%)

Cleared Lysate 1500 15 100

Glutathione Affinity 30 12 80

Size Exclusion 10 9 60

Table 2: Purity Assessment

Purification Step Purity (%)

Cleared Lysate ~1

Glutathione Affinity >85

Size Exclusion >95

Experimental Protocols
Protocol 1: GST-Tagged Las17 Purification from S.
cerevisiae

Cell Lysis:

Harvest yeast cells from a 1L culture by centrifugation.

Resuspend the cell pellet in 50 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.5, 150

mM NaCl, 1 mM EDTA, 5% glycerol, 1 mM DTT, 1x protease inhibitor cocktail).

Lyse the cells by mechanical disruption using glass beads (0.5 mm diameter) and high-

speed vortexing in intervals, keeping the sample on ice.

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

Affinity Chromatography:

Equilibrate a glutathione-agarose column with Lysis Buffer.
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Load the cleared lysate onto the column.

Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 7.5, 500

mM NaCl, 1 mM EDTA, 5% glycerol, 1 mM DTT).

Elute the GST-Las17 protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl,

10 mM reduced glutathione, 5% glycerol). Collect fractions and analyze by SDS-PAGE.

Size-Exclusion Chromatography (Polishing Step):

Pool the fractions containing pure GST-Las17.

Concentrate the pooled fractions using an appropriate centrifugal filter unit.

Load the concentrated protein onto a size-exclusion chromatography column (e.g.,

Superdex 200) pre-equilibrated with SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1

mM DTT, 5% glycerol).

Collect fractions and analyze for purity by SDS-PAGE.

Protocol 2: His-Tagged Las17 Purification from S.
cerevisiae

Cell Lysis:

Follow the same cell lysis protocol as for GST-tagged Las17, but use a His-tag specific

Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0, 1x protease

inhibitor cocktail).

Affinity Chromatography:

Equilibrate a Ni-NTA agarose column with Lysis Buffer.

Load the cleared lysate onto the column.

Wash the column with 10-20 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM

NaCl, 20 mM imidazole, pH 8.0).
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Elute the His-Las17 protein with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM

imidazole, pH 8.0). Collect fractions and analyze by SDS-PAGE.

Ion-Exchange Chromatography (Optional Polishing Step):

If further purification is needed, perform buffer exchange on the eluted fractions into a low

salt buffer (e.g., 20 mM Tris-HCl pH 8.0, 25 mM NaCl).

Load the protein onto an anion exchange column (Las17 has a high pI, so cation

exchange is also an option depending on the buffer pH).

Elute with a linear salt gradient (e.g., 25 mM to 1 M NaCl).

Analyze fractions by SDS-PAGE.
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Caption: General workflow for the expression and purification of Las17.
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Problem:
Las17 Aggregation

Is protein insoluble
immediately after lysis?

Optimize Lysis Buffer:
- pH away from pI

- Adjust salt concentration
- Add stabilizers (Glycerol, Arginine)

- Lower expression temperature
Yes

Does protein aggregate
during chromatography?

No

Modify Chromatography Conditions:
- Add stabilizers to buffers

- Work at lower protein concentration
- Optimize buffer pH and salt

Yes

Does aggregation persist?No

Consider Advanced Strategies:
- Use a different solubility tag (e.g., MBP)

- Refold protein from denaturing conditionsYes

Soluble ProteinNo

Click to download full resolution via product page

Caption: Troubleshooting flowchart for Las17 protein aggregation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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